

(R)-(-)-1-Methoxy-2-propanol physical and chemical properties

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Compound of Interest

Compound Name: (R)-(-)-1-Methoxy-2-propanol

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An In-depth Technical Guide to the Physical and Chemical Properties of **(R)-(-)-1-Methoxy-2-propanol**

Introduction

(R)-(-)-1-Methoxy-2-propanol, a chiral solvent and chemical intermediate, is the (R)-enantiomer of propylene glycol methyl ether (PGME). Its stereospecific nature makes it of particular interest in asymmetric synthesis and for applications in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its core physical and chemical properties, experimental methodologies for their determination, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

(R)-(-)-1-Methoxy-2-propanol is a colorless liquid with a characteristic ether-like odor^[1]. Its chemical structure consists of a propane backbone with a methoxy group on the first carbon and a hydroxyl group on the second, with the stereocenter at the second carbon having an (R) configuration.

Caption: 2D structure of **(R)-(-)-1-Methoxy-2-propanol**.

Physical Properties

The physical properties of **(R)-(-)-1-Methoxy-2-propanol** are summarized in the table below. It is important to distinguish these from the racemic mixture, 1-methoxy-2-propanol, although many reported properties do not differentiate between the enantiomers.

Property	Value
Molecular Formula	C ₄ H ₁₀ O ₂ [2]
Molecular Weight	90.12 g/mol [1] [2]
Appearance	Colorless liquid [1]
Odor	Characteristic ether-like odor [1] [3]
Boiling Point	119-121 °C
Melting Point	-97 °C (for the racemic mixture) [4]
Density	0.921 g/mL at 20 °C
Refractive Index (n _{20/D})	1.403
Optical Activity ([α] _{20/D})	-22 ± 2°, c = 10% in chloroform
Vapor Pressure	12.5 mmHg at 25 °C (for the racemic mixture) [1]
Water Solubility	Soluble [5] [6]

Chemical and Safety Properties

(R)-(-)-1-Methoxy-2-propanol is a flammable liquid and vapor. It is incompatible with strong oxidizing agents, strong acids, and strong bases[\[6\]](#)[\[7\]](#). The ether group is relatively unreactive, but like other alcohols, it can react with alkali metals, nitrides, and strong reducing agents[\[5\]](#).

Property	Value
CAS Number	4984-22-9[2][7]
Flash Point	33 °C (91.4 °F) - closed cup
Autoignition Temperature	Not specified for the enantiomer. Racemic is 270 °C (518 °F).
GHS Classification	Flammable liquids (Category 3)[2][7]
Hazard Statements	H226: Flammable liquid and vapor[2]
Stability	Stable under recommended storage conditions[7]. May form peroxides on prolonged storage.
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases[7]
Hazardous Decomposition	Carbon monoxide, carbon dioxide, irritating and toxic fumes[3]

Experimental Protocols

Detailed experimental procedures for determining key physical properties are outlined below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Boiling Point Determination (Distillation Method)

The boiling point is determined by simple distillation.

Workflow for Boiling Point Determination

Apparatus Setup

Assemble distillation apparatus:
- Round-bottom flask
- Distillation head
- Thermometer
- Condenser
- Receiving flask

Add sample and boiling chips
to the flask

Start Heating

Procedure

Heat the flask gently

Record the temperature when
the liquid is boiling and vapor
condenses on the thermometer bulb

Maintain a steady distillation rate

The constant temperature reading
is the boiling point

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Caption: Workflow for boiling point determination via distillation.

Density Measurement (Pycnometer Method)

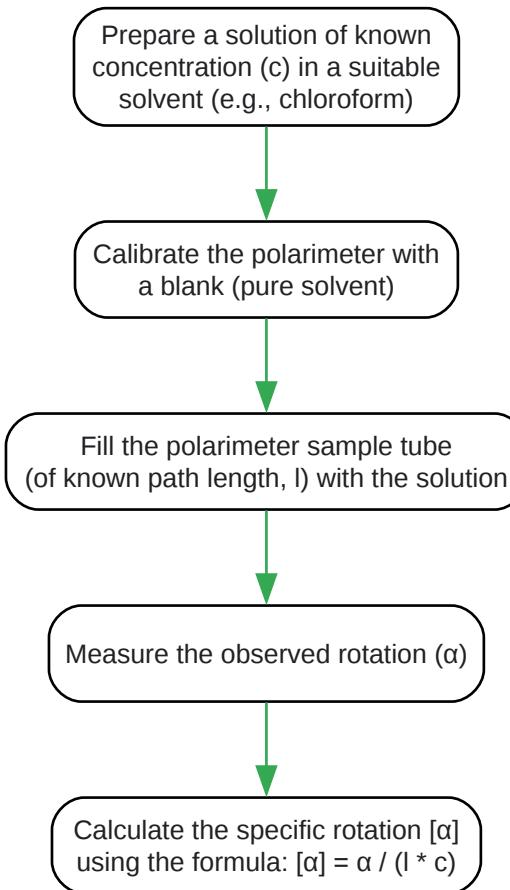
A pycnometer is used for precise density determination.

- Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.
- Measurement: The pycnometer is cleaned, dried, and filled with **(R)-(-)-1-Methoxy-2-propanol** at the same temperature. It is then weighed.
- Calculation: The density is calculated using the weights and the known density of the reference liquid.

Optical Rotation Measurement (Polarimetry)

The specific rotation is a key property for chiral compounds.

Workflow for Optical Rotation Measurement

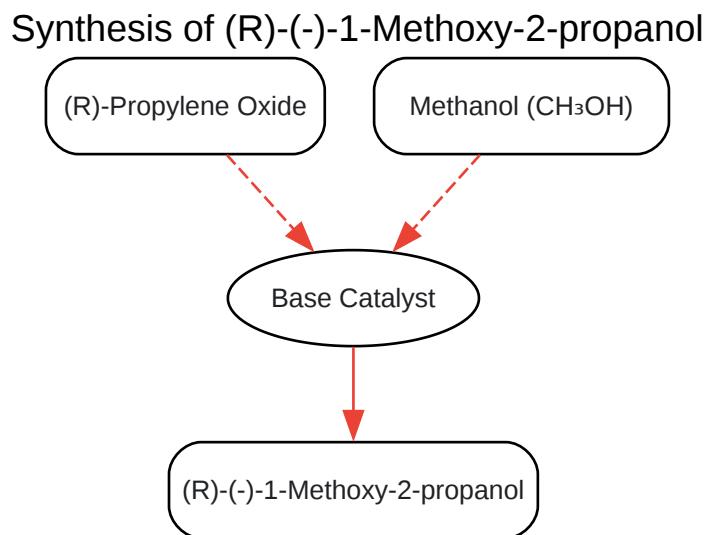


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Caption: Workflow for measuring optical rotation using a polarimeter.

Synthesis Pathway

(R)-(-)-1-Methoxy-2-propanol is typically synthesized via the ring-opening reaction of (R)-propylene oxide with methanol. This reaction is often catalyzed by a base to ensure regioselectivity, favoring the formation of the desired secondary alcohol.

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Caption: Reaction pathway for the synthesis of the target compound.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of **(R)-(-)-1-Methoxy-2-propanol**.

- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3400 cm^{-1}) and C-O stretching bands for the ether and alcohol functionalities (around 1100 cm^{-1}). The NIST Chemistry WebBook contains IR spectral data for 1-methoxy-2-propanol^{[8][9]}.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum will exhibit distinct signals for the different proton environments: the methoxy group protons, the methyl group protons, and the protons on the propanol backbone.
- ^{13}C NMR: The spectrum will show four distinct carbon signals corresponding to the four unique carbon atoms in the molecule.
- Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The NIST WebBook also provides mass spectrometry data for the racemic mixture[8].

Conclusion

(R)-(-)-1-Methoxy-2-propanol is a valuable chiral compound with well-defined physical and chemical properties. Its flammability and potential to form peroxides necessitate careful handling and storage. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers utilizing this compound in their work.

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